molecular formula C7H10Cl2N2 B3095993 (2-Amino-4-chloro-6-methylphenyl)amine hydrochloride CAS No. 1269383-47-2

(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride

Cat. No.: B3095993
CAS No.: 1269383-47-2
M. Wt: 193.07
InChI Key: GIXZLTXPFQQWOO-UHFFFAOYSA-N
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Description

(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride, also known by its IUPAC name 5-chloro-3-methyl-1,2-benzenediamine hydrochloride, is a chemical compound with the molecular formula C7H9ClN2·HCl . This compound is a derivative of benzenediamine and is characterized by the presence of amino, chloro, and methyl groups on the benzene ring.

Scientific Research Applications

(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for “(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride” can be found at the provided link . It’s important to refer to the SDS for detailed safety and handling information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chloro-6-methylphenyl)amine hydrochloride typically involves the chlorination of 3-methyl-1,2-benzenediamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted amines, and other functionalized benzene derivatives .

Mechanism of Action

The mechanism of action of (2-Amino-4-chloro-6-methylphenyl)amine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with target molecules, while the chloro and methyl groups contribute to the compound’s overall reactivity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methyl groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-3-methylbenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZLTXPFQQWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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